molecular formula C20H24ClN5O B2528188 N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide CAS No. 2034428-06-1

N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide

Cat. No.: B2528188
CAS No.: 2034428-06-1
M. Wt: 385.9
InChI Key: AKOCTTRPFBOIBB-UHFFFAOYSA-N
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Description

The compound N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide features a piperazine core substituted with a 6-cyclopropylpyridazin-3-yl group and an acetamide side chain linked to a 4-chlorobenzyl moiety. The cyclopropyl group on the pyridazine ring may enhance metabolic stability, while the 4-chlorophenyl moiety could influence lipophilicity and receptor binding .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c21-17-5-1-15(2-6-17)13-22-20(27)14-25-9-11-26(12-10-25)19-8-7-18(23-24-19)16-3-4-16/h1-2,5-8,16H,3-4,9-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOCTTRPFBOIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Mannich reaction, which is used to introduce the piperazine moiety . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with pyridazine derivatives and piperazine. The final product is characterized by its unique molecular structure that includes a chlorophenyl group, a piperazine moiety, and a cyclopropyl-pyridazine component.

Chemical Structure:

  • Molecular Formula: C19_{19}H23_{23}ClN4_{4}O
  • Molecular Weight: Approximately 337.86 g/mol

Central Nervous System Disorders

The compound's piperazine structure is associated with various pharmacological activities, including effects on neurotransmitter systems. Compounds with similar piperazine derivatives have been explored as allosteric modulators of G protein-coupled receptors (GPCRs), showing promise in treating CNS disorders such as anxiety and depression .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget/MechanismReference
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesAnticancerInhibition of AKT signaling
Piperazine derivativesCNS activityModulation of GPCRs
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivativesAntibacterial & Enzyme inhibitionAChE inhibition

Therapeutic Implications

The implications for using N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide in therapeutic settings are significant. Its structural components suggest it could be developed into a drug candidate for treating glioblastoma or other malignancies through targeted kinase inhibition. Additionally, its potential effects on neurotransmitter systems could position it as a candidate for CNS disorders.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine and Acetamide Moieties

N-[(4-Chlorophenyl)methyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (EN300-266210)
  • Structural Difference : The piperazine is substituted with a 2-phenylethenesulfonyl group instead of 6-cyclopropylpyridazin-3-yl.
  • The absence of a pyridazine ring may reduce π-π stacking interactions compared to the target compound .
2-(4-Ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide (CAS 941983-30-8)
  • Structural Difference : A pyridazin-3-yl group is linked via a phenyl ring, and the piperazine has a 4-methyl substituent.
  • Implications : The ethoxyphenyl group increases lipophilicity, which might enhance blood-brain barrier penetration. The methylpiperazine could improve solubility but reduce steric hindrance compared to the cyclopropylpyridazine .
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]acetamide
  • Structural Difference : The piperazine is substituted with a 3,6-dichlorobenzothiophene-carbonyl group, and the acetamide is attached to a thiazole ring.
  • The thiazole ring could introduce additional hydrogen-bonding interactions .

Halogenation and Electronic Effects

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 303091-53-4)
  • Structural Difference : The piperazine has a 3-chlorophenyl substituent, and the acetamide is linked to a 4-fluorophenyl group.
  • Implications : The meta-chloro substituent on the piperazine may reduce steric hindrance compared to para-substituted analogs. The fluorine atom on the acetamide moiety could lower pKa, enhancing solubility .
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide (CAS 1046496-93-8)
  • Structural Difference : A second piperazine ring with a 4-ethyl group and an oxo group is present.
  • The ethyl group may modulate lipophilicity .

Biological Activity

N-[(4-chlorophenyl)methyl]-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C19H22ClN3O
  • Molecular Weight : 337.803 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-2-{[(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl}acetamide

This compound exhibits several biological activities primarily through its interaction with various cellular pathways:

  • Inhibition of Protein Kinase Activity : The compound has been shown to activate phospholipase C gamma 1 (PLCG1), leading to the production of diacylglycerol and inositol trisphosphate, which are critical for intracellular signaling pathways .
  • MAPK and AKT Pathway Activation : It mediates the activation of mitogen-activated protein kinases (MAPK) and the AKT signaling pathway, which are crucial for cell proliferation and survival .
  • Nitric Oxide Production : The compound promotes the induction of nitric oxide synthases (NOS2 and NOS3), facilitating nitric oxide production in endothelial cells, which is vital for vascular functions .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated potent inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
  • Urease Inhibition : Significant urease inhibitory activity has been reported, which may be beneficial in treating conditions associated with urease-producing pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindings
Study 1Synthesized compounds showed strong antibacterial activity with IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains.
Study 2Investigated enzyme inhibition; reported significant acetylcholinesterase inhibition, suggesting potential for cognitive enhancement therapies.
Study 3Evaluated safety profiles indicating moderate toxicity but promising therapeutic potentials based on biological activity assays.

Q & A

Q. Basic

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₂₁H₂₃ClN₆O₂) with <2 ppm error .
  • NMR Spectroscopy: ¹H/¹³C assignments for diagnostic signals (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
  • HPLC-PDA: Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA) .

How can structure-activity relationship (SAR) studies address contradictory biological data in analogs?

Q. Advanced

  • Systematic substitution: Vary cyclopropyl, chlorophenyl, or piperazine groups to isolate contributions to activity. For example, replacing cyclopropyl with methyl in N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide reduced affinity for serotonin receptors .
  • Biophysical assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding thermodynamics to resolve potency discrepancies .

What in vitro models are suitable for evaluating neurological activity?

Q. Basic

  • Receptor binding assays: Radioligand displacement (e.g., ³H-ketanserin for 5-HT₂A) using cortical membrane preparations .
  • Functional assays: cAMP modulation in HEK-293 cells expressing dopamine D₂/D₃ receptors .
  • Enzyme inhibition: Monoamine oxidase (MAO) activity measured via spectrophotometric detection of H₂O₂ .

How can computational methods predict metabolic stability and toxicity?

Q. Advanced

  • ADMET prediction: Tools like SwissADME calculate logP (lipophilicity) and CYP450 metabolism profiles. For example, cyclopropyl groups in N-(4-chlorophenyl) derivatives improve metabolic stability by reducing oxidative degradation .
  • Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with hepatic enzymes (e.g., CYP3A4) to identify potential toxicophores .

What strategies mitigate synthetic challenges in scaling up this compound?

Q. Advanced

  • Flow chemistry: Continuous synthesis of the pyridazine-piperazine intermediate reduces side-product formation .
  • Catalyst screening: Palladium-based catalysts enhance coupling efficiency in acetamide formation (e.g., Pd(OAc)₂ with Xantphos ligand) .
  • Process analytical technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy ensures reaction consistency .

How do structural modifications influence solubility and bioavailability?

Q. Basic

  • Salt formation: Hydrochloride salts of piperazine analogs (e.g., N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide) improve aqueous solubility .
  • Co-solvent systems: Use DMSO/PEG-400 mixtures for in vivo dosing .
  • LogD measurement: Shake-flask method (octanol/water) correlates with membrane permeability .

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